

Efficacy of 4-Amino-2,6-dimethylbenzoic acid derivatives as antimicrobial agents

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Compound of Interest

Compound Name: 4-Amino-2,6-dimethylbenzoic acid

Cat. No.: B171130

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An Objective Comparison of 4-Aminobenzoic Acid Derivatives as Antimicrobial Agents

Introduction

4-Amino-2,6-dimethylbenzoic acid and its derivatives represent a specific chemical space within the broader class of aminobenzoic acids, which have garnered interest for their potential as antimicrobial agents. While direct experimental data on the antimicrobial efficacy of **4-Amino-2,6-dimethylbenzoic acid** derivatives is not extensively available in current literature, a wealth of information exists for the parent compound, 4-aminobenzoic acid (PABA), and its various other substituted derivatives. This guide provides a comparative analysis of the antimicrobial performance of these related compounds, offering valuable insights into their structure-activity relationships (SAR), mechanisms of action, and experimental evaluation. The data presented here can serve as a foundational resource for researchers and drug development professionals interested in the antimicrobial potential of this class of molecules, including the 2,6-dimethyl substituted variant.

The antimicrobial activity of benzoic acid and its derivatives is generally attributed to their ability to disrupt the pH balance within microbial cells.^[1] The undissociated form of the acid can penetrate the microbial cell membrane; once inside the cytoplasm, it dissociates, lowering the intracellular pH and interfering with essential metabolic processes.^[1]

Comparative Antimicrobial Efficacy

The antimicrobial potency of 4-aminobenzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxyl groups. Generally, the transformation of PABA into Schiff bases or esters has been shown to enhance antimicrobial activity.[2]

Antibacterial Activity

Studies on various PABA derivatives have revealed promising activity against a range of Gram-positive and Gram-negative bacteria. For instance, Schiff bases of PABA have demonstrated notable efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA).[3] The introduction of electron-withdrawing groups, such as bromo substituents, has been shown to increase antibacterial activity against *Bacillus subtilis*. [2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Derivatives against Bacterial Strains

Compound/ Derivative	Test Organism	MIC (μ M/mL)	Reference Compound	MIC (μ M/mL)	Source
N'-(3-bromo benzylidene)- 4- (benzylidene amino)benzo hydrazide	Bacillus subtilis	pMIC = 2.11	Norfloxacin	pMIC = 2.61	[2]
N'-(3,4,5- trimethoxy benzylidene)- 4- (benzylidene amino) benzohydrazi de	Staphylococc us aureus	pMIC = 1.82	---	---	---
N'-(3- methoxy-4- hydroxy benzylidene)- 4- (benzylidene amino)benzo hydrazide	Escherichia coli	pMIC = 1.78	---	---	---
Salicylidene- PABA derivatives	MRSA	from 15.62 μ M	---	---	[3]
Isatin- aminobenzoic acid hybrids	S. aureus, B. subtilis	0.09 mmol/L	---	---	[4]

Note: pMIC is the negative logarithm of the molar MIC.

Antifungal Activity

Certain derivatives of 4-aminobenzoic acid have also exhibited significant antifungal properties. For instance, the presence of a bromo group at the para position has been found to enhance activity against *Candida albicans* and *Aspergillus niger*.^[2] Some Schiff bases of PABA have shown potent broad-spectrum antifungal properties with MIC values as low as $\geq 7.81 \mu\text{M}$.^[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Derivatives against Fungal Strains

Compound/ Derivative	Test Organism	MIC ($\mu\text{M/mL}$)	Reference Compound	MIC ($\mu\text{M/mL}$)	Source
N'-(4-bromo benzylidene)- 4- (benzylidene amino)benzo hydrazide	<i>C. albicans</i> , <i>A. niger</i>	pMIC = 1.81	---	---	^[2]
Salicylidene- PABA derivatives	Various Fungi	$\geq 7.81 \mu\text{M}$	---	---	^[3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of PABA derivatives is closely linked to their chemical structure. Key SAR observations include:

- **Schiff Bases vs. Esters:** In general, Schiff's bases of PABA are more potent antimicrobial agents than their corresponding esters.^[2]
- **Electron-Withdrawing Groups:** The presence of electron-withdrawing groups, such as halogens (e.g., bromo), on the aromatic ring tends to increase antimicrobial activity.^[2]
- **Substitution Position:** The position of substituents is crucial. For example, a meta-bromo derivative showed high activity against *B. subtilis*, while a para-bromo derivative was more effective against fungal strains.^[2]

- Salicylidene Moiety: A salicylidene moiety appears to be important for potent antimicrobial activity.^[5]

Experimental Protocols

The evaluation of antimicrobial efficacy for these compounds typically involves standardized methods such as broth dilution, agar dilution, and disk diffusion to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of a compound that inhibits visible growth of a microorganism.

Materials:

- Test compounds (4-aminobenzoic acid derivatives)
- Sterile 96-well microtiter plates
- Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Standardized microbial inoculum (0.5 McFarland standard)
- Positive control (standard antibiotic/antifungal)
- Negative control (solvent used to dissolve compounds)

Procedure:

- Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the microtiter plate wells containing the growth medium.
- Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

- Controls: Include wells for positive control (microorganism with a known effective drug), negative control (microorganism with solvent only), and sterility control (medium only).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi).^[2]
- Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

- Test compounds
- Mueller-Hinton Agar (MHA) plates
- Standardized microbial inoculum
- Sterile cork borer
- Positive and negative controls

Procedure:

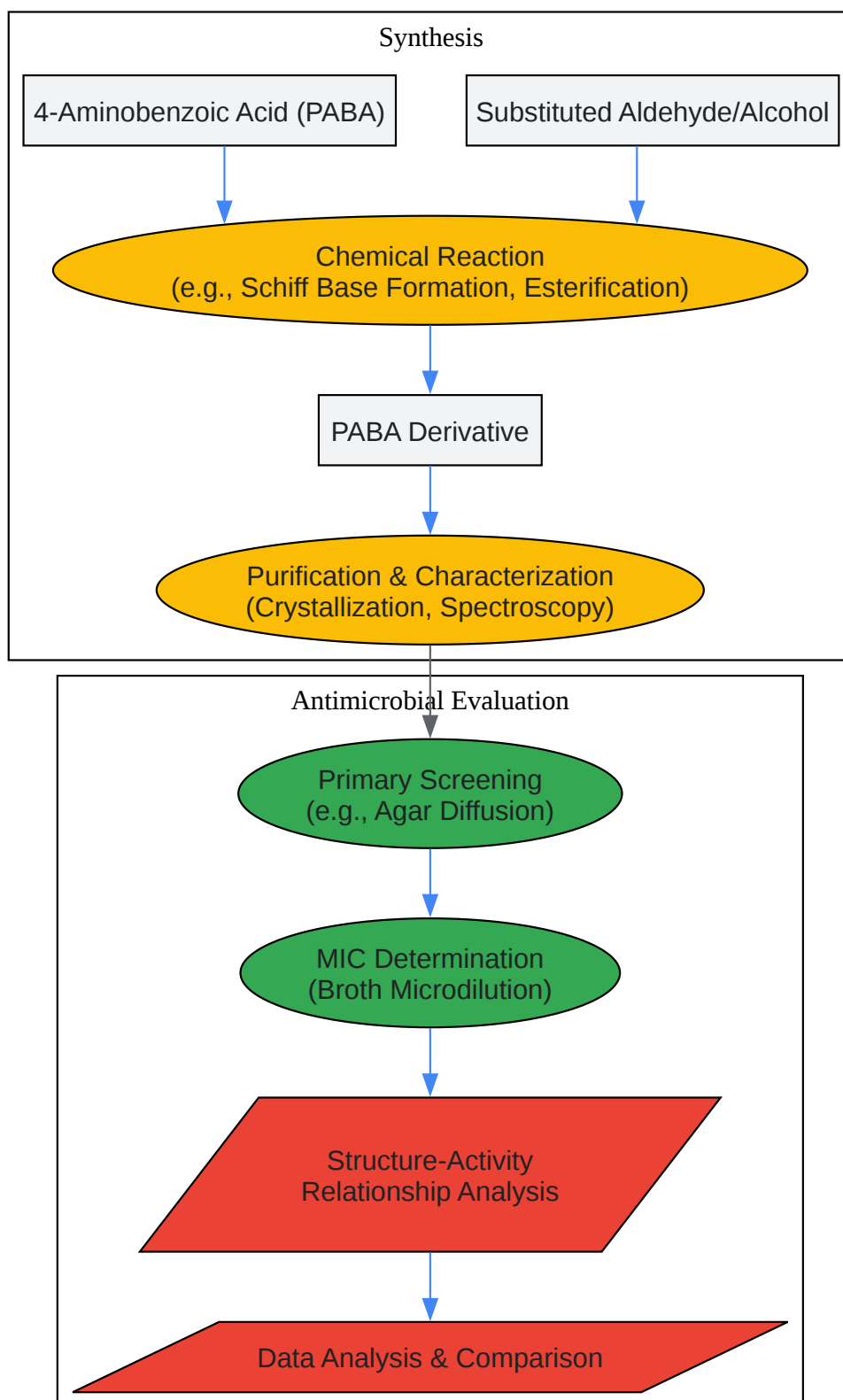
- Plate Preparation: Uniformly spread the standardized microbial inoculum over the surface of an MHA plate.
- Well Creation: Create wells in the agar using a sterile cork borer.
- Sample Addition: Add a defined volume of the test compound solution to each well.
- Controls: Add positive and negative controls to separate wells.
- Incubation: Incubate the plates under appropriate conditions.

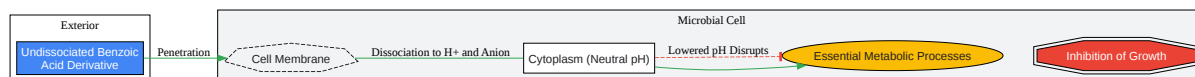
- **Measurement:** Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Visualizing Experimental and Logical Workflows

General Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of 4-aminobenzoic acid derivatives.





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